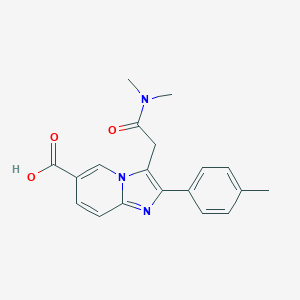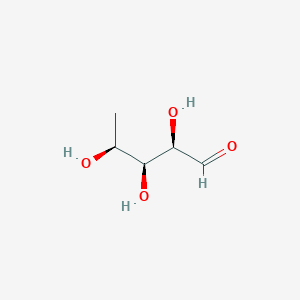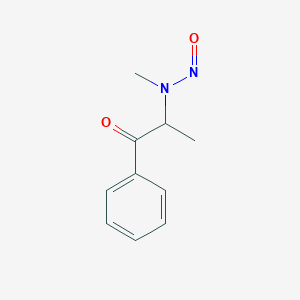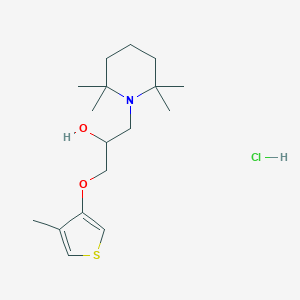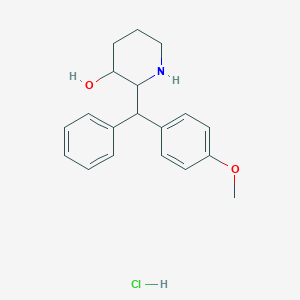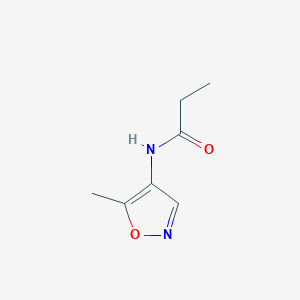
1-(5-Methoxy-2-methylphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Methoxy-2-methylphenyl)ethanone, also known as 2C-H, is a synthetic compound that belongs to the class of phenethylamines. It is a psychoactive substance that has been studied for its potential use in scientific research.
Mechanism Of Action
The mechanism of action of 1-(5-Methoxy-2-methylphenyl)ethanone involves its binding to the serotonin 5-HT2A receptor. This binding activates the receptor, leading to downstream signaling pathways that are involved in the regulation of mood, cognition, and perception. The exact mechanism of action of 1-(5-Methoxy-2-methylphenyl)ethanone is still not fully understood and requires further investigation.
Biochemical And Physiological Effects
1-(5-Methoxy-2-methylphenyl)ethanone has been shown to have a range of biochemical and physiological effects. It has been shown to increase the release of neurotransmitters such as dopamine, serotonin, and norepinephrine, which are involved in the regulation of mood and cognition. It has also been shown to increase cortical excitability, which is thought to be involved in the regulation of perception and attention.
Advantages And Limitations For Lab Experiments
1-(5-Methoxy-2-methylphenyl)ethanone has several advantages and limitations for use in lab experiments. One advantage is its high affinity for the serotonin 5-HT2A receptor, which makes it a useful tool for investigating the role of this receptor in psychiatric disorders. One limitation is its potential for inducing hallucinogenic effects, which may confound the results of experiments.
Future Directions
There are several future directions for research on 1-(5-Methoxy-2-methylphenyl)ethanone. One direction is to investigate its potential as a therapeutic agent for psychiatric disorders such as depression, anxiety, and schizophrenia. Another direction is to investigate its potential for use in cognitive enhancement and memory improvement. Finally, further investigation is needed to fully understand the mechanism of action of 1-(5-Methoxy-2-methylphenyl)ethanone and its effects on the brain.
Synthesis Methods
The synthesis of 1-(5-Methoxy-2-methylphenyl)ethanone involves the reaction of 2-methoxy-5-methylphenol with bromine to form 2-bromo-5-methoxytoluene. This intermediate is then reacted with ethylmagnesium bromide to form 1-(5-Methoxy-2-methylphenyl)ethanol. The final step involves the oxidation of the alcohol to form 1-(5-Methoxy-2-methylphenyl)ethanone.
Scientific Research Applications
1-(5-Methoxy-2-methylphenyl)ethanone has been studied for its potential use in scientific research. It has been shown to have a high affinity for the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. This receptor has been implicated in various psychiatric disorders, including depression, anxiety, and schizophrenia. Therefore, 1-(5-Methoxy-2-methylphenyl)ethanone has been studied as a potential tool for investigating the role of the serotonin 5-HT2A receptor in these disorders.
properties
CAS RN |
110743-57-2 |
|---|---|
Product Name |
1-(5-Methoxy-2-methylphenyl)ethanone |
Molecular Formula |
C10H12O2 |
Molecular Weight |
164.2 g/mol |
IUPAC Name |
1-(5-methoxy-2-methylphenyl)ethanone |
InChI |
InChI=1S/C10H12O2/c1-7-4-5-9(12-3)6-10(7)8(2)11/h4-6H,1-3H3 |
InChI Key |
GTDORSWMHIIHPW-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)OC)C(=O)C |
Canonical SMILES |
CC1=C(C=C(C=C1)OC)C(=O)C |
synonyms |
Ethanone, 1-(5-methoxy-2-methylphenyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



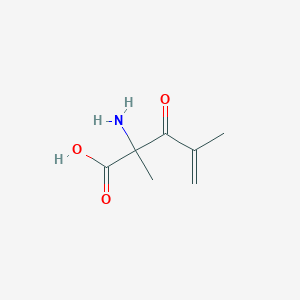
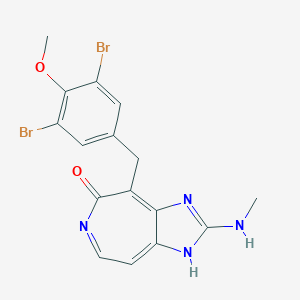
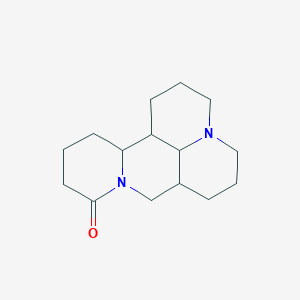
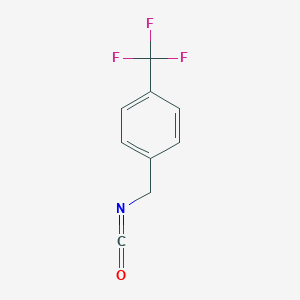
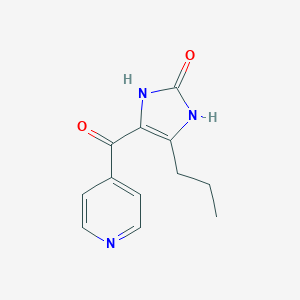
![N-[3',4'-Dihydroxy-(E)-cinnamoyl]-L-glutamic Acid](/img/structure/B26896.png)
